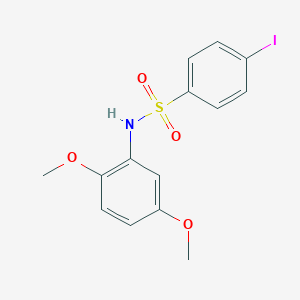![molecular formula C12H16ClNOS B285966 N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide](/img/structure/B285966.png)
N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide, also known as CT-3, is a synthetic compound that belongs to the family of cyclohexylamines. It was first synthesized in the early 2000s and has been the subject of numerous scientific studies due to its potential therapeutic applications. In
Applications De Recherche Scientifique
N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide has been shown to have antitumor effects and may be useful in the treatment of various cancers. In immunology, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.
Mécanisme D'action
The exact mechanism of action of N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide is not fully understood, but it is believed to act on the endocannabinoid system in the body. Specifically, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide has been shown to bind to the CB2 receptor, which is primarily found in immune cells. By binding to this receptor, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide may modulate immune function and inflammation.
Biochemical and Physiological Effects:
N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide has been shown to have a variety of biochemical and physiological effects in the body. In addition to its effects on the endocannabinoid system, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide has been shown to have antioxidant and anti-inflammatory effects. It may also modulate the expression of various genes involved in cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide is that it is a synthetic compound, which means that it can be easily produced in large quantities for research purposes. Additionally, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide has been shown to have low toxicity in animal studies, which makes it a relatively safe compound to work with. However, one limitation of N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Orientations Futures
There are several future directions for research on N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide. One area of interest is in the development of N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide-based drugs for the treatment of neurodegenerative diseases and cancer. Another area of interest is in the study of N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide's effects on the immune system, which could lead to the development of new treatments for autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide is a synthetic compound that has been the subject of numerous scientific studies due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. While there is still much to learn about N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide, its potential as a therapeutic agent is promising and warrants further investigation.
Méthodes De Synthèse
The synthesis of N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide involves the reaction of 5-chlorothiophene-2-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with acetic anhydride to yield the final product, N-[1-(5-chlorothien-2-yl)cyclohexyl]acetamide.
Propriétés
Formule moléculaire |
C12H16ClNOS |
|---|---|
Poids moléculaire |
257.78 g/mol |
Nom IUPAC |
N-[1-(5-chlorothiophen-2-yl)cyclohexyl]acetamide |
InChI |
InChI=1S/C12H16ClNOS/c1-9(15)14-12(7-3-2-4-8-12)10-5-6-11(13)16-10/h5-6H,2-4,7-8H2,1H3,(H,14,15) |
Clé InChI |
ZAEWZGIUJJCZPA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1(CCCCC1)C2=CC=C(S2)Cl |
SMILES canonique |
CC(=O)NC1(CCCCC1)C2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)

![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)
![5-(4-Chlorobenzylidene)-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285892.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B285896.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)
![6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B285901.png)

![3-[3-(4-Fluorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B285903.png)
![N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B285904.png)

